4-methylhexa-3,5-dienoic acid
Description
Contextualization within Dienoic Acid Chemistry
Dienoic acids are carboxylic acids containing two carbon-carbon double bonds. They are a significant class of unsaturated fatty acids. The position and orientation of these double bonds classify them further. When the double bonds are separated by a single bond, as in 4-methylhexa-3,5-dienoic acid, they are termed conjugated dienoic acids. This conjugation imparts special stability and unique reactivity to the molecule compared to non-conjugated dienes where the double bonds are separated by two or more single bonds.
Structural Characteristics and Chemical Significance of Conjugated Diene-Carboxylic Acid Systems
The presence of both a nucleophilic diene and an electrophilic carboxylic acid (or its derivatives) within the same molecule opens up a wide range of possible chemical transformations. This structure is a key building block in many organic syntheses, particularly in cycloaddition reactions like the Diels-Alder reaction, where the diene can react with a dienophile to form complex cyclic structures. The methyl group at the 4-position influences the regioselectivity and stereoselectivity of these reactions.
Historical and Contemporary Academic Interest in this compound Analogues
While specific historical research focusing solely on this compound is not extensively documented in readily available literature, academic interest in its structural analogues and the broader class of conjugated dienoic acids has been significant and continuous. This interest is largely driven by their utility in the synthesis of complex natural products and other biologically active molecules.
For instance, the synthesis of analogues such as the ethyl ester of 6-(2,6,6-trimethylcyclohex-1-enyl)-4-methylhexa-3,5-dienoate has been documented in patent literature, highlighting its relevance in industrial applications, potentially in the fragrance and flavor industries due to the fruity and damsony apricot scent of the product mixture. google.com
Contemporary research continues to explore the reactivity of such dienoic acid systems. Studies on the Diels-Alder reactions of related dienes and dienols demonstrate the ongoing efforts to develop stereoselective methods for the synthesis of complex cyclic compounds. These reactions are crucial in building the carbon skeletons of many important pharmaceutical and agrochemical products. The development of new catalytic systems and chiral auxiliaries for these reactions remains an active area of research.
Synthetic Approaches
The synthesis of this compound and its esters has been approached through various methods. A notable example is the carbonylation of allylic alcohols.
| Precursor | Reagents | Product(s) | Yield | Reference |
| 5-(2,6,6-Trimethylcyclohex-1-enyl)-3-methylpenta-1,4-dien-3-ol | EtOH, PdCl₂, PPh₃, CO | 6-(2,6,6-trimethylcyclohex-1-enyl)-4-methylhexa-3,5-dienoic acid and its ethyl ester | 25% | google.com |
This table illustrates a specific example of the synthesis of a complex analogue, showcasing the conditions and outcomes of the reaction.
Properties
CAS No. |
128961-60-4 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylhexa 3,5 Dienoic Acid and Its Derivatives
De Novo Synthesis Approaches
De novo synthesis provides a direct route to 4-methylhexa-3,5-dienoic acid and its derivatives from basic starting materials. These methods are fundamental for producing the target compounds on a larger scale.
Preparations from Simpler Precursors (e.g., 3-methylpenta-1,4-diene)
A notable de novo synthesis involves the preparation of (E)-4-methylhexa-3,5-dien-1-ol from 3-methylpenta-1,4-diene. This process is achieved in a single step through deprotonation with butyllithium (B86547) (BuLi), followed by alkylation with paraformaldehyde. An in situ metal counterion exchange then facilitates an oxy-anion accelerated nih.govacs.org-sigmatropic shift to yield the target alcohol. researchgate.netresearchgate.net This alcohol serves as a key intermediate that can be further oxidized to the corresponding carboxylic acid, this compound.
Another approach starts from sorbic acid, which is methylated at the 4-position using agents like methyl iodide in the presence of a base such as potassium carbonate. This method provides a straightforward route to (2E,4E)-4-methylhexa-2,4-dienoic acid.
Condensation and Metal-Catalyzed Reaction Routes
Condensation reactions are a versatile tool for synthesizing derivatives of this compound. For instance, the synthesis of (E,E)-2-methylhexa-2,4-dienoic acid has been accomplished through a Reformatsky reaction between crotonaldehyde (B89634) and ethyl 2-bromopropionate, followed by dehydration of the resulting product. nih.gov A decarboxylative condensation of malonic acid half thioesters with aldehydes, catalyzed by benzylammonium trifluoroacetate, has also been developed for the synthesis of (E)-α,β-unsaturated thioesters, which are precursors to related dienoic acids. researchgate.net
Metal-catalyzed reactions offer efficient and selective pathways. Palladium-catalyzed reactions, in particular, have been employed for the synthesis of dienyl esters. researchgate.netchinesechemsoc.org For example, a palladium-catalyzed redox-neutral dienylation of internal aliphatic-substituted propargylic esters provides access to functionalized 1,2,4-trisubstituted 1,3-dienes. chinesechemsoc.org Furthermore, iron carbonyl complexes have been utilized in the cyclization of dienoic acid chlorides to form cyclic ketones, demonstrating the utility of metal complexes in elaborating the diene structure. thieme-connect.de
Stereoselective Synthesis of this compound Analogs
The control of stereochemistry is crucial in the synthesis of complex molecules. Stereoselective methods allow for the preparation of specific enantiomers or diastereomers of this compound analogs.
Asymmetric Transformations and Chiral Auxiliaries
Asymmetric synthesis aims to produce a chiral compound in unequal amounts of its stereoisomers. uwindsor.cayoutube.com This can be achieved through various strategies, including the use of chiral auxiliaries, chiral reagents, or chiral catalysts. uwindsor.caslideshare.net Chiral auxiliaries are temporarily attached to an achiral substrate to direct a subsequent stereoselective transformation. uwindsor.ca For instance, the enantioselective synthesis of (2R)-2-methylhexa-3,5-dienoic acid can be achieved through the alkylation of hexa-3,5-dienoic acid mediated by a chiral auxiliary.
Direct enantioselective alkylation of β,γ-unsaturated carboxylic acids has also been reported using chiral lithium amides as traceless auxiliaries. escholarship.org Nickel-catalyzed asymmetric dialkylation of dienoic acids with carbonyls and zinc reagents represents another powerful method for constructing stereogenic centers. acs.org
Enantioselective Pathways for Bicyclic Lactone Formation
Bicyclic lactones are important structural motifs found in many natural products. acs.org The intramolecular Diels-Alder reaction is a key strategy for their construction. researchgate.net The alcohol derivative of this compound, (E)-4-methylhexa-3,5-dien-1-ol, can undergo an intermolecular Diels-Alder reaction with thioester dienophiles. researchgate.netresearchgate.net The resulting adduct can then be cyclized to form a bicyclic lactone. The use of chiral thioesters in this sequence leads to an enantioselective synthesis of the bicyclic lactone. researchgate.netresearchgate.net
Enantioselective synthesis of functionalized bicyclic lactones, which are core structures of natural products like plakortones, has been described. nih.govrsc.org These syntheses often involve the use of chiral precursors and stereoselective cyclization reactions. nih.govrsc.org N-Heterocyclic carbene (NHC)-catalyzed cascade reactions have also been developed for the enantioselective synthesis of bicyclic δ-lactones. nih.gov Additionally, palladium(II)-catalyzed cascade intramolecular C(sp³)–H esterification and dehydrogenation of cyclic aliphatic carboxylic acids can produce unsaturated bicyclic lactones. researchgate.net
Divergent Synthetic Strategies for Related Dienyl Carboxylic Acids
Divergent synthesis is a powerful approach that allows for the creation of a library of structurally diverse compounds from a common starting material. nih.govmdpi.com This is particularly useful for the synthesis of various dienyl carboxylic acids and their derivatives.
Catalyst-controlled regiodivergent synthesis provides a means to access different regioisomers from a common precursor by simply changing the catalyst or ligand. researchgate.net For example, palladium catalysis can be used to achieve the regiodivergent synthesis of 1,3-dienyl and allyl esters from propargyl esters. researchgate.net
Nickel catalysis has also been employed in divergent asymmetric dialkylation of dienoic acids. acs.orgresearchgate.net A Ni(0) complex can activate 2,4-dienoic carboxylate salts, which then undergo vinylogous addition to carbonyls. Subsequent transmetalation and reductive elimination furnish dialkylated products stereoselectively. acs.org These strategies enable the rapid assembly of a variety of complex molecules from simple, readily available starting materials. nih.govresearchgate.net
Ring Opening Reactions (e.g., α-Dienyl-β-Lactams)
One effective strategy for synthesizing derivatives of this compound involves the ring-opening of α-dienyl-β-lactams. β-Lactams, four-membered cyclic amides, are strained ring systems that can be opened under various conditions to yield linear, functionalized products. clockss.orgresearchgate.net The use of 3-butadienyl-β-lactams as synthons provides a pathway to β-aminodienoic esters, which are direct precursors to the corresponding carboxylic acids. clockss.orgresearchgate.net
The reaction is typically mediated by a sodium alkoxide in an alcohol solvent. clockss.org This process involves the abstraction of an acidic proton, followed by the cleavage of the N1-C2 bond of the β-lactam ring. This ring-opening event generates a ketene (B1206846) intermediate. Subsequent nucleophilic attack by the alcohol solvent on the ketene carbonyl leads to the formation of a β-aminodienoic ester. clockss.org Research has shown that this method can produce these esters in excellent yields, often ranging from 75-92%. clockss.orgresearchgate.net
A key aspect of this methodology is its stereoselectivity. The sodium alkoxide-mediated amidiolysis of 3-butadienyl-2-azetidinones has been observed to produce a single E-isomer of the resulting β-aminodienoic ester. clockss.org This stereochemical outcome is attributed to the stability of the butadienyl ketene intermediate, which is believed to exist in an all-E-form or an S-transoid conformation, leading to the thermodynamically favored product. clockss.org To obtain the final carboxylic acid, a subsequent hydrolysis of the ester group would be necessary.
| Reactant (β-Lactam) | Reagents | Product (Ester) | Yield (%) |
| N-Aryl/Alkyl-α-dienyl-β-lactam | Sodium alkoxide, Alcohol | β-Aminodienoic ester | 75-92 clockss.orgresearchgate.net |
| 3-Butadienyl-2-azetidinone | Sodium Methoxide, Methanol | Methyl β-aminodienoate | High clockss.org |
This table summarizes the general reaction conditions and yields for the ring-opening of α-dienyl-β-lactams to form β-aminodienoic esters, which are precursors to the target carboxylic acid.
Alkylation of Unsaturated Carboxylic Acid Dianions
A second major synthetic approach is the alkylation of a dianion generated from an unsaturated carboxylic acid. This method allows for the direct introduction of a methyl group onto the carbon backbone of a precursor acid. For the synthesis of this compound, the logical starting material would be hexa-3,5-dienoic acid.
The process begins with the formation of a dianion by treating the unsaturated carboxylic acid with a strong, non-nucleophilic base. escholarship.org Lithium diisopropylamide (LDA) is a commonly used base for this purpose, typically requiring at least two equivalents to deprotonate both the carboxylic acid proton and a carbon atom to form the reactive carbanion. escholarship.orgfau.edubris.ac.uk The deprotonation occurs at a position made acidic by the delocalization of the resulting negative charge through the conjugated π-system.
Once the dianion is formed, it can be reacted with an electrophile, such as methyl iodide, to introduce the methyl group. fau.edukorea.ac.kr The alkylation of the dianion of a related alkynyl ester with methyl iodide has been demonstrated, showcasing the feasibility of this step. fau.edu While direct literature on the specific alkylation of hexa-3,5-dienoic acid dianion to form the 4-methyl derivative is not extensively detailed, the principles of dianion chemistry support this as a viable synthetic route. The reaction of the dianion with methyl iodide would be expected to yield this compound after an acidic workup to protonate the carboxylate.
| Substrate | Base (Equivalents) | Alkylating Agent | Product | Anticipated Yield |
| (E)-Hexa-3,5-dienoic acid | Lithium Diisopropylamide (LDA) (2) | Methyl Iodide (CH₃I) | This compound | Moderate to Good |
This table outlines the proposed reaction for the synthesis of this compound via the alkylation of a dianion, based on established principles of organic synthesis.
Chemical Reactivity and Mechanistic Investigations of 4 Methylhexa 3,5 Dienoic Acid Systems
Cycloaddition Reactions
The Diels-Alder reaction, a cornerstone of organic synthesis for creating six-membered rings, is a notable reaction for diene systems like 4-methylhexa-3,5-dienoic acid. masterorganicchemistry.comthieme-connect.de This reaction involves the combination of a conjugated diene with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. masterorganicchemistry.comthieme-connect.de
Research has shown that derivatives of this compound, such as (E)-4-methylhexa-3,5-dien-1-ol, can participate in intermolecular Diels-Alder reactions. researchgate.netresearchgate.net When reacted with thioester dienophiles, such as 3-isopropyl acrylate (B77674) thioesters, these reactions lead to the formation of bicyclic lactones. researchgate.netresearchgate.net The use of thioester dienophiles is significant in these cycloaddition reactions. researchgate.netresearchgate.net
In the Diels-Alder reaction, the alignment of the diene and dienophile determines the regioselectivity of the product, with "ortho" and "para" products generally favored over "meta" products. masterorganicchemistry.com The reaction of (E)-4-methylhexa-3,5-dien-1-ol with 3-isopropyl acrylate thioesters exclusively yields the endo-adduct. researchgate.netresearchgate.net This high degree of stereoselectivity is attributed to secondary orbital interactions that stabilize the endo transition state.
A study on the hetero-Diels-Alder reaction between diethyl thioxomalonate and derivatives of hexa-3,5-dienoic acid also reported on the stereochemistry of the resulting products. psu.edu The assignment of cis and trans stereochemistry was based on NMR data, suggesting that the endo transition state is favored in these reactions. psu.edu
The diastereoselectivity of Diels-Alder reactions can be significantly influenced by substituents on the diene. For instance, the presence of a methyl group on the diene can affect the electron density and, consequently, the regioselectivity of the addition.
Table 1: Stereoselectivity in the Diels-Alder Reaction of (E)-4-methylhexa-3,5-dien-1-ol with Thioester Dienophiles
| Reactants | Dienophile | Adduct Type | Stereoselectivity |
|---|
Lewis acid catalysis is a powerful tool for enhancing the rate and controlling the stereoselectivity of Diels-Alder reactions. mdpi.com While specific studies on the catalyzed Diels-Alder reaction of this compound itself are not detailed in the provided results, the influence of catalysis on analogous systems is well-documented. For example, chiral Zn(II)/Mg(II) bimetallic templates have been successfully used in asymmetric Diels-Alder reactions of 2,4-dienols and methyl acrylate to produce bicyclic gamma-lactones with high enantiomeric purity. researchgate.netresearchgate.net This suggests that catalysis could be a viable strategy to control the enantioselectivity of Diels-Alder reactions involving this compound systems.
In some cases, Lewis acid-templated reactions require stoichiometric amounts of the catalyst to achieve high conversion. researchgate.netmdpi.com However, research is ongoing to develop catalytic systems that can operate at low loadings. researchgate.netmdpi.com The addition of molecular sieves has been shown to improve enantioselectivity in some bimetallic complex-catalyzed Diels-Alder reactions. mdpi.com
The intramolecular Diels-Alder (IMDA) reaction, where the diene and dienophile are part of the same molecule, is a powerful method for constructing complex cyclic systems. oregonstate.edumasterorganicchemistry.com It often offers better control over regioselectivity and diastereoselectivity compared to its intermolecular counterpart. researchgate.net The formation of a bicyclic lactone from the intermolecular Diels-Alder adduct of (E)-4-methylhexa-3,5-dien-1-ol and a thioester dienophile is considered a formal intramolecular Diels-Alder reaction, a process noted to be more challenging to achieve directly. researchgate.netresearchgate.net
In analogous systems, the IMDA reaction has been used to synthesize complex molecules. For example, the reaction of triene ester 5 yielded a cis-lactone 6, which was then converted to other complex structures. The stereochemistry of the newly formed rings in IMDA reactions is often cis-fused. The IMDA reaction of 5-vinyl-1,3-cyclohexadienes leads to the formation of tricyclo[3.2.1.02,7]oct-3-enes. oregonstate.edu
Intermolecular Diels-Alder Reactions with Dienophiles (e.g., Thioester Dienophiles)
Functional Group Transformations and Derivatization
Hydrogenation is a common functional group transformation for dienic systems, converting the double bonds to single bonds. The catalytic hydrogenation of a dienoic acid can lead to the corresponding saturated carboxylic acid. For instance, 4-methylhex-3-enoic acid can be hydrogenated to form 4-methylhexanoic acid. smolecule.com
The choice of catalyst is crucial for achieving selectivity in hydrogenation. Palladium-based catalysts are often used for the selective reduction of double or triple bonds. In a specific example, the partial hydrogenation of (R)-2b was carried out using palladium on carbon (Pd/C) in isopropanol (B130326) to yield (S)-2a. semanticscholar.org
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| (E)-4-methylhexa-3,5-dien-1-ol |
| 3-isopropyl acrylate thioester |
| Bicyclic lactone |
| Diethyl thioxomalonate |
| Hexa-3,5-dienoic acid |
| 2,4-dienol |
| Methyl acrylate |
| Bicyclic gamma-lactone |
| Triene ester 5 |
| cis-lactone 6 |
| 5-vinyl-1,3-cyclohexadiene |
| Tricyclo[3.2.1.02,7]oct-3-ene |
| 4-methylhex-3-enoic acid |
| 4-methylhexanoic acid |
| (R)-2b |
| (S)-2a |
| Palladium on carbon |
| Isopropanol |
| Zinc |
| Magnesium |
| Lewis acid |
Carboxylic Acid Functionalization (e.g., Esterification, Amide Coupling)
The carboxylic acid group of this compound is a key site for chemical modification, readily undergoing reactions such as esterification and amide coupling to produce a variety of derivatives.
Esterification: The acid can be converted to its corresponding esters through various established methods. One common approach involves reacting the carboxylic acid with an alcohol in the presence of a catalyst. For instance, related unsaturated acids are often esterified by first converting the acid to its more reactive acid chloride, which then reacts with an alcohol, such as testosterone, in a pyridine (B92270) solvent. nih.gov Another method is the carbonylation of specific allylic alcohols, like 5-(2,6,6-trimethylcyclohex-1-enyl)-3-methyl-penta-1,4-dien-3-ol (vinylionol), in the presence of ethanol (B145695) and a palladium complex catalyst to directly yield the ethyl ester of the corresponding dienoic acid. google.com
In more complex syntheses, such as that of Amphidinolide E, esterification of a dienoic acid fragment is a critical step. nih.gov Challenges can arise from the reactivity of the conjugated diene system, sometimes necessitating the use of protecting groups. For example, an iron tricarbonyl complex, (CO)₃Fe, can be used to shield the diene during the esterification of a related 2,4-dienoic acid with a complex alcohol segment, facilitated by modified Yamaguchi conditions. nih.gov
Table 1: Examples of Esterification Reactions on Related Dienoic Acid Systems
| Acid/Precursor | Alcohol | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 6-(2,6,6-trimethylcyclohex-1-enyl)-4-methylhexa-3,5-dienoic acid | Ethanol (EtOH) | CO, Pd complex, 600 bar, 100°C | Ethyl 6-(2,6,6-trimethylcyclohex-1-enyl)-4-methylhexa-3,5-dienoate | google.com |
| E-5-methylhexa-2,4-dienoic acid | Testosterone | Acid chloride formation, then pyridine | Testosterone E-5-methylhexa-2,4-dienoate | nih.gov |
| (CO)₃Fe-complexed (2S,3E,5E)-2-methyl-4-(trimethylsilyl)hepta-3,5-dienoic acid | Complex alcohol (fragment of Amphidinolide E) | 2,4,6-Trichlorobenzoyl chloride, DIPEA, DMAP (Yamaguchi esterification) | Protected Amphidinolide E core | nih.gov |
Amide Coupling: The carboxylic acid functionality also allows for the formation of amides through reaction with primary or secondary amines. evitachem.com This transformation typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride, which then readily reacts with an amine. nih.gov This method has been applied to synthesize amides from structurally similar compounds like (3Z)-4,8-dimethylnona-3,7-dienoic acid. nih.gov Direct coupling can also be achieved using reagents like N,N'-dicyclohexylcarbodiimide (DCC), although this can sometimes lead to complex mixtures. nih.gov A successful synthesis of N,N-dibenzyl-(E)-4-methylhexa-3,5-dienamide has been documented, showcasing a direct application of amide coupling to a closely related substrate. bris.ac.uk
Table 2: Examples of Amide Coupling Reactions
| Carboxylic Acid | Amine | Coupling Method/Reagents | Product | Reference |
|---|---|---|---|---|
| (3Z)-4,8-Dimethylnona-3,7-dienoic acid | Diethyl [1-(diethoxyphosphoryl)-3-aminopropyl]phosphonate | Acyl chloride formation | Diethyl [1-(diethoxyphosphoryl)-3-((3Z)-4,8-dimethylnona-3,7-enamido)propyl]phosphonate | nih.gov |
| (E)-Hexa-3,5-dienoic acid | N,N-dibenzylamine | Not specified | N,N-dibenzyl-(E)-hexa-3,5-dienamide | bris.ac.uk |
| This compound | Generic Amine | Appropriate conditions | Amide derivative | evitachem.com |
Oxidative Degradation Pathways (e.g., Ozonolysis of Related Dienals)
The conjugated diene system in this compound and its derivatives makes it susceptible to oxidative degradation. A key pathway for understanding this process is the atmospheric oxidation of related biogenic volatile organic compounds (bVOCs), such as (E)-β-ocimene.
The ozonolysis of (E)-β-ocimene is a significant atmospheric process that leads to the formation of 4-methylhexa-3,5-dienal (B14303918) as a major product. bham.ac.uknih.gov This reaction proceeds through the addition of ozone across the carbon-carbon double bonds of the parent molecule. bham.ac.uk The resulting aldehyde, 4-methylhexa-3,5-dienal, is itself reactive and can be further oxidized by atmospheric radicals like hydroxyl (OH) and ozone (O₃). bham.ac.uknih.gov The reaction rates for the gas-phase degradation of (E)-4-methylhexa-3,5-dienal have been estimated, highlighting its transient nature in the atmosphere. bham.ac.uknih.gov Further oxidation of the dienal can lead to the formation of smaller, more oxygenated products. bham.ac.uknih.gov
Table 3: Atmospheric Oxidation of a Related Dienal
| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Key Products | Reference |
|---|---|---|---|---|
| (E)-4-methylhexa-3,5-dienal | OH radical | 1.61 ± 0.35 × 10⁻¹⁰ | Smaller oxygenated compounds (e.g., m/z 72, m/z 98) | bham.ac.uknih.gov |
| (E)-4-methylhexa-3,5-dienal | Ozone (O₃) | 4.13 ± 0.81 × 10⁻¹⁷ | Smaller oxygenated compounds (e.g., m/z 72, m/z 98) | bham.ac.uknih.gov |
Reaction Mechanism Elucidation
Understanding the precise mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways. Mechanistic insights are often gained through a combination of techniques, including isotopic labeling and the direct identification of transient species.
Insights from Labeling Studies
Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction mechanism. While specific labeling studies on the functionalization or degradation of this compound are not widely reported, studies on closely related systems provide valuable mechanistic details.
For example, in the synthesis of the related compound 4-methylhex-3-enoic acid via catalytic hydrogenation of 4-methylhexa-2,3-dienoic acid, deuterium (B1214612) labeling was used to probe the reaction mechanism. smolecule.com These studies revealed that the two deuterium atoms add in a cis fashion to the catalyst surface. smolecule.com This observation supports a mechanism involving the chemisorption of the allene (B1206475) onto the palladium catalyst, followed by the stepwise, stereospecific delivery of hydrogen atoms from the catalyst surface to one of the double bonds. smolecule.com
Intermediate Identification and Characterization
The direct detection and characterization of reaction intermediates provide definitive evidence for a proposed mechanism. In the context of this compound systems, several intermediates have been identified or inferred.
Ozonolysis Intermediates: The ozonolysis of alkenes, such as the (E)-β-ocimene that degrades into 4-methylhexa-3,5-dienal, proceeds via cyclic intermediates. bham.ac.uk The initial step is a cycloaddition of ozone to a double bond to form a highly unstable primary ozonide (POZ), a 1,2,3-trioxolane. bham.ac.uknih.gov This POZ rapidly rearranges and decomposes to form carbonyl compounds and Criegee intermediates, which ultimately lead to the observed products. The formation of 4-methylhexa-3,5-dienal from (E)-β-ocimene is proposed to occur primarily through a specific primary ozonide channel (POZ 1). bham.ac.uk
Esterification Intermediates: During the synthesis of complex molecules, unexpected stereochemical outcomes can provide clues about the reaction mechanism and its intermediates. In a synthesis toward Amphidinolide E, the esterification of an alcohol with an Fe(CO)₃-complexed dienoic acid (a protected form of a related dienoic acid) using Yamaguchi conditions resulted in a complete and unexpected inversion of the stereocenter at the C2 position of the acid. nih.gov This inversion strongly suggests the formation of a specific intermediate, possibly a ketene (B1206846), which is then attacked by the alcohol from the opposite face, leading to the observed stereochemical flip. nih.gov
Carbonylation Intermediates: The synthesis of esters like ethyl 6-(2,6,6-trimethylcyclohex-1-enyl)-4-methylhexa-3,5-dienoate via palladium-catalyzed carbonylation of the corresponding allylic alcohol involves several organometallic intermediates. google.com The mechanism is understood to involve the formation of a palladium-π-allyl complex from the starting alcohol, followed by the insertion of carbon monoxide (CO) and subsequent reaction with the alcohol (ethanol) to yield the final ester product and regenerate the palladium catalyst.
Advanced Spectroscopic and Structural Characterization of 4 Methylhexa 3,5 Dienoic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of organic compounds, including the geometric isomers of 4-methylhexa-3,5-dienoic acid derivatives. The configuration of the double bonds (E/Z isomerism) can be unequivocally assigned through the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations.
In the ¹H NMR spectrum, the coupling constants between vinylic protons across a double bond are stereochemically dependent. For a trans-configuration (E-isomer), the coupling constant is typically in the range of 11-18 Hz, whereas for a cis-configuration (Z-isomer), it is smaller, generally between 6-12 Hz. For the conjugated system in this compound, the coupling constants between H3-H4 and H5-H6 would be critical in assigning the geometry of the diene.
Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide through-space correlations between protons that are in close proximity. For instance, in a (3E,5E)-isomer, a NOE would be expected between the proton at C2 and the proton at C4, and between the proton at C3 and the methyl group at C4. Conversely, in a (3Z,5E)-isomer, a NOE would be observed between the proton at C3 and the proton at C5.
Table 1: Representative ¹H and ¹³C NMR Data for a Related Conjugated Dienoic Acid Amide
| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| C=O | - | 166.4 |
| CH (vinylic) | 6.45 – 5.96 (m) | 141.6, 129.7, 121.3 |
| CH (vinylic) | 5.78 (d, J = 15.0 Hz) | 127.4 |
| CH₂ | 4.47 (d, J = 5.8 Hz) | 43.6 |
| CH₃ | 1.82 (d, J = 6.1 Hz) | 18.6 |
| Data is for (2E,4E)-N-benzylhexa-2,4-dienamide, a structurally related compound. The chemical shifts and coupling constants are indicative of the values expected for a conjugated diene system. rsc.org |
Mass Spectrometry for Elucidation of Reaction Products (e.g., Ozonolysis Products)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. In the context of this compound, MS is particularly valuable for identifying products from chemical reactions, such as ozonolysis.
Ozonolysis is a chemical reaction that cleaves carbon-carbon double bonds. masterorganicchemistry.com When this compound is subjected to ozonolysis, the two double bonds are cleaved, leading to the formation of smaller, oxygenated fragments. The specific products formed depend on the workup conditions (reductive or oxidative). Under reductive workup (e.g., using dimethyl sulfide), aldehydes and ketones are typically formed. Oxidative workup (e.g., using hydrogen peroxide) would yield carboxylic acids and ketones.
For this compound, ozonolysis would be expected to yield a mixture of products. Cleavage of the C3=C4 bond would lead to propanal and 3-oxobutanoic acid. Cleavage of the C5=C6 bond would result in formaldehyde (B43269) and 3-methyl-4-oxopentanoic acid. The identification of these fragments by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) allows for the definitive placement of the double bonds within the original molecule. bham.ac.ukcdnsciencepub.com
The ozonolysis of the related compound (E)-β-ocimene has been shown to produce (E)-4-methylhexa-3,5-dienal, the aldehyde precursor to the carboxylic acid of interest. bham.ac.uknih.gov The mass spectrum of this aldehyde would show characteristic fragmentation patterns, such as the loss of a methyl group (M-15), a carbonyl group (M-28), or an formyl radical (M-29), which helps in its identification. nih.gov
Table 2: Expected Ozonolysis Products of this compound (Reductive Workup)
| Bond Cleaved | Resulting Fragments | Molecular Weight of Fragments |
| C3=C4 | Propanal + 3-Oxobutanoic acid | 58.08 g/mol + 102.09 g/mol |
| C5=C6 | Formaldehyde + 3-Methyl-4-oxopentanoic acid | 30.03 g/mol + 130.14 g/mol |
Vibrational Spectroscopy (e.g., FT-IR) in Structural Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to the carboxylic acid and the conjugated diene moieties.
The carboxylic acid functional group gives rise to two very prominent absorptions. A very broad O-H stretching band is typically observed in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers that carboxylic acids tend to form. The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp peak. For a conjugated carboxylic acid, this C=O stretch is typically found between 1710 and 1680 cm⁻¹.
The conjugated diene system also has characteristic absorptions. The C=C stretching vibrations of the conjugated double bonds usually appear in the region of 1650-1600 cm⁻¹. Often, two bands are observed for unsymmetrical conjugated dienes. Out-of-plane C-H bending vibrations (wagging) for the vinylic hydrogens can also provide information about the substitution pattern of the double bonds and are typically seen in the 1000-650 cm⁻¹ region. For instance, a trans double bond often shows a strong absorption around 990-960 cm⁻¹. nih.gov
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong |
| Conjugated Diene | C=C stretch | 1650 - 1600 | Medium to Strong |
| Alkane | C-H stretch | 2960 - 2850 | Medium |
| Vinylic | C-H bend (out-of-plane) | 1000 - 650 | Medium to Strong |
X-ray Crystallography in the Confirmation of Complex Structures
While a crystal structure for this compound itself is not available in the searched literature, the structures of related dienoic acids have been determined. For instance, the crystal structure of sorbic acid ((2E,4E)-hexa-2,4-dienoic acid) has been elucidated, revealing the planarity of the conjugated system and the formation of hydrogen-bonded dimers in the solid state.
In more complex molecules containing a dienoic acid moiety, such as certain natural products or synthetic intermediates, X-ray crystallography is crucial for confirming the relative and absolute stereochemistry. nih.govmdpi.com For example, in the synthesis of complex natural products, intermediates containing a substituted dienoic acid can be crystallized and their structure determined by X-ray diffraction to ensure the correct stereochemical outcome of a reaction before proceeding with further synthetic steps. nih.gov The analysis of crystal structures of related compounds like 5-arylpenta-2,4-dienoic acids has been used to understand their photochemical reactivity. nih.govacs.org
Theoretical and Computational Investigations of 4 Methylhexa 3,5 Dienoic Acid Chemistry
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) has become a important tool for investigating the reaction mechanisms involving 4-methylhexa-3,5-dienoic acid. DFT calculations allow for the exploration of potential energy surfaces, the identification of transition states, and the determination of reaction pathways.
Detailed research findings from DFT studies on similar conjugated diene systems reveal that the choice of functional and basis set is crucial for obtaining accurate results. For instance, hybrid functionals like B3LYP are commonly used, often in conjunction with Pople-style basis sets such as 6-31G(d) or larger for more precise calculations. These computational approaches have been instrumental in elucidating the mechanisms of pericyclic reactions, such as the Diels-Alder reaction, where this compound can act as the diene component. DFT calculations can predict whether a reaction will proceed through a concerted or stepwise mechanism, and can also provide insights into the stereoselectivity and regioselectivity of the reaction.
| Parameter | Typical Computational Method | Information Gained |
|---|---|---|
| Transition State Geometry | B3LYP/6-31G(d) | Provides insights into the stereochemical and regiochemical outcomes of reactions. |
| Activation Energy (Ea) | Calculated from the energy difference between reactants and the transition state. | Indicates the kinetic feasibility of a reaction pathway. |
| Reaction Energy (ΔErxn) | Calculated from the energy difference between products and reactants. | Determines if a reaction is exothermic or endothermic. |
Conformational Analysis and Stereochemical Prediction
The flexibility of the carboxylic acid chain and the diene backbone in this compound means that it can exist in multiple conformations. Conformational analysis, often performed using computational methods, is essential for understanding the molecule's properties and reactivity. By systematically exploring the molecule's potential energy surface, the most stable conformers can be identified.
Computational methods such as molecular mechanics and DFT are employed to perform conformational searches. These searches can reveal the relative energies of different conformers and the energy barriers to their interconversion. For this compound, key conformational features would include the orientation of the carboxylic acid group and the s-cis versus s-trans conformation of the diene. The s-cis conformation is necessary for the diene to participate in Diels-Alder reactions.
The stereochemistry of the products of reactions involving this compound can also be predicted using computational models. For cycloaddition reactions, the facial selectivity (i.e., the dienophile attacking from one face of the diene over the other) can be assessed by examining the energies of the different possible transition states. These predictions are invaluable for designing synthetic routes that lead to specific stereoisomers.
| Conformer | Relative Energy (kcal/mol) - Representative Values | Significance |
|---|---|---|
| s-trans | 0 (most stable) | The ground state conformation of the diene. |
| s-cis | ~2-4 | Required for participation in Diels-Alder reactions. |
Energetic Profiles of Reaction Pathways (e.g., Ozonolysis and Cycloadditions)
Computational chemistry provides the means to map out the complete energetic profiles of reaction pathways for this compound. This includes reactions like ozonolysis and various cycloadditions. An energetic profile plots the energy of the system as it progresses from reactants to products, passing through transition states and any intermediates.
For the ozonolysis of this compound, theoretical calculations can model the initial addition of ozone to the double bonds to form a primary ozonide, followed by its decomposition and rearrangement to the final carbonyl products. The calculated activation energies for each step can help to understand the reaction kinetics and identify the rate-determining step.
In the case of cycloadditions, such as the Diels-Alder reaction, the energetic profile can reveal important details about the reaction mechanism. For example, a concerted reaction will show a single transition state connecting reactants and products, while a stepwise reaction will involve one or more intermediates with their own corresponding transition states. The relative energies of these species provide a detailed picture of the reaction's progress.
| Reaction | Reaction Step | Typical Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Ozonolysis | Initial ozone addition | 5-10 |
| Primary ozonide decomposition | 10-15 | |
| Diels-Alder Cycloaddition | Concerted transition state | 15-25 |
Molecular Modeling of Diene-Dienophile Interactions
Molecular modeling is a powerful technique for visualizing and quantifying the interactions between this compound (as the diene) and a dienophile in a cycloaddition reaction. A key theoretical framework for understanding these interactions is Frontier Molecular Orbital (FMO) theory.
FMO theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (for a normal-electron-demand Diels-Alder reaction). The energy difference between the HOMO of the diene and the LUMO of the dienophile (the HOMO-LUMO gap) is a critical factor in determining the reactivity. A smaller gap generally corresponds to a more facile reaction.
| Orbital | Effect of Methyl Group | Effect of Carboxylic Acid Group |
|---|---|---|
| HOMO Energy | Increases (destabilizes) | Decreases (stabilizes) |
| LUMO Energy | Slightly increases | Decreases (stabilizes) |
Applications of 4 Methylhexa 3,5 Dienoic Acid As a Synthetic Building Block
Utilization in the Total Synthesis of Complex Organic Molecules
The conjugated diene motif within 4-methylhexa-3,5-dienoic acid is a key feature that synthetic chemists exploit for the construction of complex molecular architectures. Its ability to participate in pericyclic reactions, such as the Diels-Alder reaction, provides a powerful method for forming six-membered rings with high stereocontrol, a common feature in many biologically active natural products.
A significant application of this diene system is in the enantioselective synthesis of bicyclic lactones, which serve as crucial intermediates in the synthesis of eunicellane (also known as cladiellane) diterpenes. Research has demonstrated that the closely related precursor, (E)-4-methylhexa-3,5-dien-1-ol, can be effectively utilized in an intermolecular Diels-Alder reaction. ua.esresearchgate.net This strategy overcomes the difficulties associated with a direct intramolecular Diels-Alder reaction of a tethered dienophile. ua.esresearchgate.net
In this synthetic approach, the alcohol is reacted with a thioester dienophile, such as a 3-isopropyl acrylate (B77674) thioester. This reaction proceeds to form an endo-adduct exclusively. ua.es The use of chiral thioesters facilitates an enantioselective synthesis of the resulting adduct, which can then be cyclized to form the target bicyclic lactone. ua.esresearchgate.net This bicyclic lactone is a key intermediate with direct applications in the synthesis of complex eunicellane diterpenes. ua.esresearchgate.net
| Reactant 1 | Reactant 2 | Key Reaction Type | Product Intermediate | Application |
| (E)-4-methylhexa-3,5-dien-1-ol | Chiral 3-isopropyl acrylate thioester | Intermolecular Diels-Alder | endo-Cycloadduct | Enantioselective synthesis of bicyclic lactone |
| endo-Cycloadduct | - | Lactonization | Bicyclic lactone | Intermediate for eunicellane diterpene synthesis |
This table summarizes the key steps in the synthesis of bicyclic lactone intermediates from an alcohol precursor of this compound.
Information regarding the direct application of this compound in the assembly of modified amino acid derivatives is not available in peer-reviewed scientific literature.
Development of New Synthetic Methodologies Leveraging the Diene System
The diene system of this compound and its derivatives is central to the development of new synthetic methodologies. The challenge of using this scaffold in certain complex syntheses, particularly via intramolecular pathways, has spurred the innovation of alternative strategies. ua.esresearchgate.net
Contributions to Chemical Library Synthesis
The Diels-Alder reaction is a cornerstone of combinatorial chemistry and diversity-oriented synthesis (DOS) due to its reliability, stereospecificity, and ability to rapidly generate molecular complexity. The structural motifs found in this compound make it a highly suitable scaffold for the construction of chemical libraries.
DNA-encoded chemical libraries, which are increasingly used to identify molecules that bind to pharmaceutical protein targets, have been successfully generated using Diels-Alder cycloadditions. This demonstrates the power of the reaction in creating large and diverse collections of compounds. The versatility of the Diels-Alder reaction allows for the construction of a vast array of complex molecular architectures, which is a primary goal in the synthesis of libraries for chemical genetics and drug discovery. The conjugated diene of this compound, with its potential for various substitutions, can be reacted with a wide range of dienophiles to generate a library of distinct six-membered ring structures. This approach allows for the systematic exploration of chemical space to find novel probes for biological pathways.
Q & A
Q. What are the common synthetic routes for 4-methylhexa-3,5-dienoic acid, and how are the products characterized?
Answer: A widely used method involves enantioselective alkylation of β,γ-unsaturated carboxylic acids. For example, (E)-hexa-3,5-dienoic acid derivatives can be reacted with chiral auxiliaries (e.g., (R)-1TA) and alkylating agents (e.g., iodoethane) in THF at low temperatures (–78°C). Purification via silica gel column chromatography (e.g., 2% methanol in dichloromethane) yields the product. Characterization employs nuclear magnetic resonance (NMR) for structural elucidation (e.g., NMR peaks at δ 5.68–6.32 ppm for diene protons) and high-resolution mass spectrometry (HRMS-ESI) for molecular weight confirmation (e.g., [M-H]⁻ at m/z 139.0765) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?
Answer: Key techniques include:
- and NMR : Assigns proton and carbon environments (e.g., diene protons at δ 5.08–6.32 ppm, carbonyl carbons at δ 180.0 ppm) .
- FTIR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch for carboxylic acid at ~2500–3000 cm⁻¹) .
- HRMS : Validates molecular formula via exact mass measurements (e.g., HRMS-ESI error < 0.6 ppm) .
Q. How stable is this compound under various storage conditions?
Answer: Stability depends on avoiding heat, moisture, and incompatible materials (e.g., strong acids/oxidizers). Store in inert atmospheres at low temperatures (–20°C). Decomposition risks include dimerization or oxidation of the conjugated diene system .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized, and what factors influence enantiomeric ratios?
Answer: Enantioselectivity is achieved using chiral lithium amides (e.g., (R)-1TA) to deprotonate the β,γ-unsaturated acid, followed by alkylation. Key factors:
- Temperature : Lower temperatures (–78°C) reduce racemization .
- Solvent : THF enhances ion pairing for stereochemical control .
- Catalyst Loading : Excess n-BuLi (4.0 equiv) ensures complete deprotonation. Enantiomeric ratios (e.g., 96:4 er) are validated via chiral HPLC (e.g., Chiralcel® OD-H column) .
Q. What strategies address regioselectivity challenges in alkylating β,γ-unsaturated acids to form dienoic acids?
Answer: Substrate-directed regioselectivity leverages steric/electronic effects:
- Steric Control : Bulky substituents on the diene direct alkylation to less hindered positions .
- Electronic Effects : Electron-withdrawing groups (e.g., phenyl rings) stabilize transition states at specific carbons. Computational modeling (DFT) predicts regioselectivity by analyzing frontier molecular orbitals and charge distribution .
Q. How do reaction conditions affect the stereochemical outcome of Wittig reactions in dienoic acid synthesis?
Answer: Wittig reactions require precise control of:
- Ylide Preparation : Lithium acetylides and copper catalysts (e.g., CuI) influence E/Z selectivity in conjugated dienes .
- Quenching Methods : Rapid quenching preserves stereochemistry; slow warming increases isomerization risk. Stereochemical assignments rely on NOESY NMR or X-ray crystallography .
Q. What computational tools predict the reactivity of this compound in Diels-Alder reactions?
Answer: Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity with dienophiles. For example, the electron-rich diene in this compound reacts preferentially with electron-deficient dienophiles (e.g., maleic anhydride). Solvent effects (PCM models) and transition-state analysis (IRC) refine predictions .
Data Contradiction Analysis
Q. Why do reported yields vary in enantioselective syntheses of dienoic acids?
Answer: Discrepancies arise from:
Q. How can conflicting NMR assignments for dienoic acid derivatives be resolved?
Answer: Use 2D NMR (COSY, HSQC) to correlate proton and carbon signals. For example, - coupling constants (e.g., J = 15.4 Hz for trans alkenes) confirm stereochemistry. Cross-validation with synthetic standards or X-ray data resolves ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
